CID 88442058
Description
m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable products.
Properties
CAS No. |
92921-25-0 |
|---|---|
Molecular Formula |
C15H10N2NaO9S |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
sodium 1-[3-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C15H10N2O9S.Na/c18-11-4-5-12(19)16(11)9-3-1-2-8(6-9)15(22)26-17-13(20)7-10(14(17)21)27(23,24)25;/h1-6,10H,7H2,(H,23,24,25); |
InChI Key |
XVNVIYKFQXEVKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-maleimidobenzoyl-N-hydroxysulfosuccinimide ester m-maleimidobenzoyl-N-hydroxysulphosuccinimide ester MBS crosslinker sulfo-MBS sulpho-MBS |
Origin of Product |
United States |
Preparation Methods
The synthesis of m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester is widely used in scientific research, particularly in:
Chemistry: As a reagent for synthesizing other complex molecules.
Biology: In studies involving protein modification and labeling.
Industry: Used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is primarily due to the presence of the dioxopyrrolidine and benzoyl groups, which facilitate the formation of stable adducts.
Comparison with Similar Compounds
Similar compounds to m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester include:
- 1,3-Bis((3-methyl-2,5-dioxopyrrol-1-yl)methyl)benzyl
- 4-(2,5-dioxopyrrol-1-yl)benzoyl chloride These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester lies in its sulfonic acid group, which imparts distinct chemical properties and potential applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
